5-(Thiophen-2-yl)-1H-1,2,4-triazole
CAS No.:
Cat. No.: VC18327925
Molecular Formula: C6H5N3S
Molecular Weight: 151.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5N3S |
|---|---|
| Molecular Weight | 151.19 g/mol |
| IUPAC Name | 5-thiophen-2-yl-1H-1,2,4-triazole |
| Standard InChI | InChI=1S/C6H5N3S/c1-2-5(10-3-1)6-7-4-8-9-6/h1-4H,(H,7,8,9) |
| Standard InChI Key | PHEGUZUFMVZYLQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C2=NC=NN2 |
Introduction
Chemical Structure and Synthesis Methods
Structural Overview
The compound consists of a 1H-1,2,4-triazole ring (three nitrogen atoms at positions 1, 2, and 4) linked to a thiophen-2-yl group at position 5. The planar triazole core allows for π-π stacking interactions, while the thiophene moiety enhances lipophilicity and membrane permeability .
Nucleophilic Substitution Reactions
A common route involves reacting thiophene-2-carbohydrazide with isothiocyanates. For example, 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized by treating thiophene-2-carbohydrazide with p-tolyl isothiocyanate in ethanol, followed by alkaline cyclization (68% yield) .
Reaction Scheme:
Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance reaction efficiency. For instance, 2-aminomethyl-4-haloaryl-1,2,4-triazole-3-thiones were synthesized via Mannich reactions under microwave conditions, achieving yields of 72–95% .
Hydrazinolysis and Cyclization
Hydrazinolysis of thiophene-2-carboxylate esters followed by cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) is another viable method. This approach yielded 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione derivatives with high purity .
Structural Characterization
Spectroscopic Analysis
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IR Spectroscopy: The disappearance of the C=O stretch (1650–1690 cm⁻¹) confirms cyclization. Thione (C=S) stretches appear at 1250–1300 cm⁻¹ .
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NMR Spectroscopy:
X-ray Crystallography
X-ray studies reveal that the triazole and thiophene rings are nearly coplanar (dihedral angle: 2.67°), facilitating intermolecular interactions such as N–H···S hydrogen bonds and C–H···π stacking .
Computational Studies
Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) predict a HOMO-LUMO energy gap of 4.626 eV, indicating high stability. Conformational analysis shows the most stable structure at torsion angles of −179° and +178° .
Biological Activities
Antibacterial Effects
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Gram-positive Bacteria: Derivatives exhibited potent activity against Staphylococcus aureus (MIC: 0.046 µM) and MRSA (MIC: 0.25 µg/mL), outperforming ciprofloxacin and vancomycin .
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Gram-negative Bacteria: Activity against Escherichia coli and Pseudomonas aeruginosa was moderate (MIC: 8–32 µg/mL) .
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Derivatives
| Compound | S. aureus (µg/mL) | MRSA (µg/mL) | E. coli (µg/mL) |
|---|---|---|---|
| 5-(Thiophen-2-yl)-triazole | 0.046 | 0.25 | 8.0 |
| Ciprofloxacin | 0.68 | 1.0 | 0.5 |
Antifungal Activity
Nitro-substituted derivatives showed notable activity against Candida albicans (MIC: 12 µg/mL), though less potent than clotrimazole (MIC: 2 µg/mL) .
Structure-Activity Relationships (SAR)
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Thiophene Substitution: Electron-withdrawing groups (e.g., NO₂) enhance antibacterial activity, while electron-donating groups (e.g., OCH₃) improve antifungal properties .
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Triazole Modifications:
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Hybridization with Fluoroquinolones: Ciprofloxacin-triazole hybrids showed 16-fold higher potency against MRSA than parent drugs .
Therapeutic Applications and Future Directions
The compound’s dual activity against drug-resistant bacteria and cancer cells positions it as a promising lead for multifunctional therapeutics. Future research should focus on:
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Optimizing Bioavailability: Prodrug strategies to enhance solubility.
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Targeted Delivery: Nanoparticle formulations for site-specific action.
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Combination Therapy: Synergistic effects with existing antibiotics (e.g., β-lactams).
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